Valganciclovir N3,N3'-Methylene Dimer is a chemical compound with the CAS number 1401661-96-8. It is recognized as an impurity of Valganciclovir, which is a pro-drug of Ganciclovir, primarily used in the treatment of cytomegalovirus infections, particularly in immunocompromised patients. This compound has garnered attention due to its potential implications in pharmaceutical research and development.
This compound falls under the category of antiviral agents, specifically targeting viral infections associated with retroviruses. Its classification stems from its structural relationship with Ganciclovir, which is known for its antiviral properties.
The synthesis of Valganciclovir N3,N3'-Methylene Dimer typically involves chemical reactions that modify the Valganciclovir structure to introduce the methylene dimer functionality. Various methods are employed in laboratories to achieve this, including:
The synthesis process requires precise control over reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the product. Specific solvents and catalysts may be employed to enhance reaction efficiency.
The molecular formula of Valganciclovir N3,N3'-Methylene Dimer is C29H44N12O10, with a molecular weight of 720.8 g/mol. The structure features multiple nitrogen atoms indicative of its amine groups, along with hydroxyl groups that contribute to its solubility and reactivity.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.
Valganciclovir N3,N3'-Methylene Dimer undergoes various chemical reactions that are critical for its characterization and application in medicinal chemistry. Notable reactions include:
These reactions are studied using kinetic analysis to determine reaction rates and mechanisms, providing valuable information for optimizing synthesis and application processes.
The mechanism of action of Valganciclovir N3,N3'-Methylene Dimer relates closely to that of Ganciclovir. Once administered, it is phosphorylated by viral kinases to form active triphosphate metabolites that inhibit viral DNA polymerase. This inhibition prevents viral replication, making it effective against cytomegalovirus infections.
Research indicates that the dimer may exhibit similar or enhanced antiviral activity compared to its parent compound, although specific studies are necessary to elucidate its efficacy fully.
Valganciclovir N3,N3'-Methylene Dimer exhibits several physical properties relevant to its use in pharmaceuticals:
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. Its reactivity profile is important for understanding potential interactions with other compounds during formulation.
Valganciclovir N3,N3'-Methylene Dimer has several applications in scientific research:
Valganciclovir N3,N3'-Methylene Dimer is formally defined as a dimeric impurity formed through the methylene bridge connection of two valganciclovir molecules at the N³ position of their guanine-like purine rings. Its systematic IUPAC name, [2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate, reflects its structural complexity [4] [8]. The molecule contains multiple chiral centers originating from the L-valine moieties and the glycerol-like linkers, resulting in the existence of several stereoisomers (designated as A, B, and C in pharmaceutical references) that may exhibit different chromatographic behaviors [9].
Table 1: Structural Characteristics of Valganciclovir N3,N3'-Methylene Dimer
Characteristic | Description | Source |
---|---|---|
Molecular Formula | C₂₉H₄₄N₁₂O₁₀ | [1] [2] [8] |
Molecular Weight | 720.73 g/mol | [2] [8] [9] |
Stereoisomers | A, B, C | [9] |
Key Functional Groups | Purine rings, methylene bridge, valine esters, hydroxyl groups | [2] [4] |
Structural Relationship to Valganciclovir | Dimeric adduct formed via N³-methylene linkage | [2] [5] |
The compound presents as a white to pale yellow crystalline solid that decomposes above 189°C [2] [9]. It demonstrates limited solubility in most common solvents, showing slight solubility in dimethyl sulfoxide (DMSO) and methanol, which influences the choice of solvents for analytical applications [2] [3]. The presence of multiple hydrogen bond donors (8) and acceptors (16) contributes to its polar nature, as evidenced by a predicted XLogP3 value of -2.3, indicating high hydrophilicity despite its large molecular size [4]. This hydrogen bonding capacity significantly affects its chromatographic behavior and necessitates specific mobile phase conditions for accurate HPLC analysis. The dimer maintains the amino acid characteristics from the valine moieties and the nucleoside-like features from the ganciclovir portions, creating a hybrid molecule with unique physicochemical properties that must be carefully considered during analytical method development [3] [8].
Valganciclovir N3,N3'-Methylene Dimer emerges as a critical process-related impurity during specific stages of valganciclovir hydrochloride synthesis. According to patent literature, this dimer forms predominantly during the hydrogenation step when a transition metal catalyst (palladium, platinum, or rhodium) is employed for deprotection reactions [5]. The formation mechanism involves formaldehyde-mediated cross-linking, where trace formaldehyde (either present as an impurity or generated in situ) bridges two valganciclovir molecules at the N³ position of their purine rings. This reaction occurs under mildly acidic to neutral conditions and is catalyzed by the presence of primary amino groups in the reaction mixture [5] [8].
Table 2: Formation Conditions and Mitigation Strategies for Valganciclovir N3,N3'-Methylene Dimer
Formation Stage | Conditions Promoting Formation | Mitigation Approaches | |
---|---|---|---|
Hydrogenation/Deprotection | Presence of transition metal catalysts (Pd, Pt, Rh) | Catalyst optimization and controlled reaction conditions | [5] |
Reaction Environment | Formaldehyde contamination | Strict control of solvent purity | [5] |
Solution Stability | Prolonged exposure to alcohols (methanol, isopropanol) | Process time limitations | [5] |
Temperature Effects | Elevated temperatures | Strict temperature control | [5] [9] |
The concentration of this dimeric impurity is significantly influenced by process parameters including solvent choice (particularly alcoholic solvents like methanol or isopropanol), reaction temperature, and catalyst loading [5]. Studies referenced in patent documentation indicate that extended reaction times in alcoholic solvents at elevated temperatures can increase dimer formation through formaldehyde generation via solvent oxidation. Consequently, process optimization focuses on controlling these variables to minimize dimer formation while maintaining reaction efficiency. Analytical monitoring using high-performance liquid chromatography (HPLC) during process development reveals that the dimer typically appears at later retention times compared to valganciclovir due to its higher molecular weight and altered polarity [5]. Understanding these formation pathways and kinetics is essential for developing robust manufacturing processes that consistently produce valganciclovir API meeting stringent impurity profile requirements specified in international pharmacopeial standards.
In pharmaceutical quality control, Valganciclovir N3,N3'-Methylene Dimer serves as a critical reference standard for monitoring impurity profiles during valganciclovir manufacturing. Regulatory guidelines (ICH Q3A, Q3B) classify it as a specified impurity requiring strict control due to its potential impact on drug safety and efficacy [3] [6]. The compound is available commercially as a characterized impurity standard with purity certifications (>90%) specifically for analytical applications [3] [9]. Its primary use lies in developing and validating stability-indicating HPLC methods capable of separating and quantifying this dimer from valganciclovir and other process-related impurities. These analytical methods must demonstrate specificity, accuracy, and precision in detecting the dimer at concentrations as low as 0.05% relative to the active pharmaceutical ingredient [3] [6].
Table 3: Quality Control Parameters and Regulatory Significance
QC Parameter | Specification | Regulatory Context | |
---|---|---|---|
Analytical Purity | >90% | Qualification as reference standard | [3] [9] |
Storage Conditions | -86°C to -20°C under inert atmosphere | Stability preservation | [2] [3] |
Testing Applications | Method validation, calibration, batch release | ICH Q2(R1), ICH Q6A | [3] [6] |
Regulatory Documentation | ANDA submissions | FDA requirements | [6] [8] |
Pharmaceutical manufacturers must include testing for this dimer in their specifications for valganciclovir drug substance and products, with acceptance criteria typically set based on maximum daily exposure considerations [6] [8]. The impurity's significance extends to stability testing programs, where its potential to increase over the product's shelf life must be evaluated under various storage conditions. Special handling requirements (storage at -20°C to -86°C under inert atmosphere) reflect its sensitivity to temperature and moisture, which could compromise its integrity as a reference standard [2] [3] [9]. Regulatory submissions for valganciclovir, including Abbreviated New Drug Applications (ANDAs), require comprehensive characterization data for this dimer, including validated analytical methods for its detection and quantification, along with toxicological evaluation supporting the proposed specification limits [6] [8]. The availability of well-characterized reference materials from suppliers enables consistent quality control across the pharmaceutical industry and supports regulatory convergence in impurity control strategies for antiviral medications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1